molecular formula C21H14Cl2N2O2S B3000669 3,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}benzenecarboxamide CAS No. 477709-95-8

3,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}benzenecarboxamide

Cat. No.: B3000669
CAS No.: 477709-95-8
M. Wt: 429.32
InChI Key: FPUBFIBFUHAENF-UHFFFAOYSA-N
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Description

3,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}benzenecarboxamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure with multiple functional groups, including dichloro, cyano, sulfinyl, and carboxamide groups, which contribute to its reactivity and utility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}benzenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Sulfinyl Intermediate: : The initial step involves the sulfoxidation of 4-methylthiophenol to form 4-methylphenyl sulfoxide. This reaction is usually carried out using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled temperature conditions.

  • Nitrile Introduction: : The next step involves the introduction of the cyano group. This can be achieved through a nucleophilic substitution reaction where a suitable cyano precursor, such as cyanogen bromide, reacts with the sulfinyl intermediate.

  • Coupling with Dichlorobenzene: : The final step involves coupling the cyano-sulfinyl intermediate with 3,4-dichlorobenzoyl chloride in the presence of a base like triethylamine. This step forms the desired benzenecarboxamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The sulfinyl group in the compound can undergo further oxidation to form sulfone derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

  • Reduction: : The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: : The dichloro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

    Sulfoxide to Sulfone: Oxidation of the sulfinyl group leads to sulfone derivatives.

    Cyano to Amine: Reduction of the cyano group results in primary amines.

    Substituted Derivatives: Nucleophilic substitution yields various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 3,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}benzenecarboxamide is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. The presence of cyano and sulfinyl groups suggests possible interactions with biological targets, making it a candidate for drug discovery and development.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer industries.

Mechanism of Action

The mechanism by which 3,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}benzenecarboxamide exerts its effects depends on its interaction with specific molecular targets. The cyano group can act as an electrophile, while the sulfinyl group can participate in redox reactions. These interactions can modulate biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    3,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)thio]phenyl}benzenecarboxamide: Contains a thioether group instead of a sulfinyl group.

Uniqueness

The presence of the sulfinyl group in 3,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}benzenecarboxamide provides unique redox properties that are not present in its sulfonyl or thioether analogs. This makes it particularly interesting for applications requiring specific oxidative or reductive conditions.

Properties

IUPAC Name

3,4-dichloro-N-[3-cyano-4-(4-methylphenyl)sulfinylphenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O2S/c1-13-2-6-17(7-3-13)28(27)20-9-5-16(10-15(20)12-24)25-21(26)14-4-8-18(22)19(23)11-14/h2-11H,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUBFIBFUHAENF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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